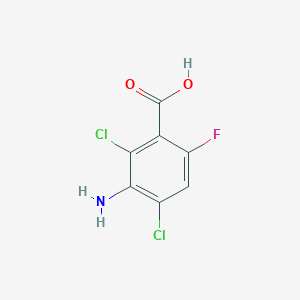

3-Amino-2,4-dichloro-6-fluorobenzoic acid

Description

BenchChem offers high-quality 3-Amino-2,4-dichloro-6-fluorobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-2,4-dichloro-6-fluorobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-2,4-dichloro-6-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2FNO2/c8-2-1-3(10)4(7(12)13)5(9)6(2)11/h1H,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSLZWBKSHDOFGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)N)Cl)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001257399 | |

| Record name | Benzoic acid, 3-amino-2,4-dichloro-6-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001257399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1951439-67-0 | |

| Record name | Benzoic acid, 3-amino-2,4-dichloro-6-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1951439-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-amino-2,4-dichloro-6-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001257399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Properties of 3-Amino-2,4-dichloro-6-fluorobenzoic acid

This technical guide provides an in-depth analysis of 3-Amino-2,4-dichloro-6-fluorobenzoic acid , a highly specialized halogenated aromatic intermediate used in advanced medicinal chemistry and agrochemical synthesis.

Executive Summary

3-Amino-2,4-dichloro-6-fluorobenzoic acid (CAS 1951439-67-0 ) is a multi-halogenated benzoic acid derivative characterized by a dense substitution pattern.[1][2] Its unique structural motif—featuring an amino group flanked by chlorine atoms and a fluorinated position ortho to the carboxyl group—imparts distinct electronic and steric properties. This compound serves as a critical building block (scaffold) for the synthesis of polyfunctionalized bioactive molecules, particularly in the development of kinase inhibitors and next-generation herbicides where metabolic stability and lipophilicity are paramount.

Chemical Identity & Structural Analysis[4]

The compound is defined by a benzene core substituted at every position except C5, creating a sterically congested environment that influences its reactivity and binding affinity.

| Attribute | Detail |

| IUPAC Name | 3-Amino-2,4-dichloro-6-fluorobenzoic acid |

| CAS Registry Number | 1951439-67-0 |

| Molecular Formula | C₇H₄Cl₂FNO₂ |

| Molecular Weight | 224.02 g/mol |

| SMILES | OC(=O)C1=C(F)C=C(Cl)C(N)=C1Cl |

| Appearance | Off-white to pale beige crystalline powder |

Structural Visualization

The following diagram illustrates the specific substitution pattern and the resulting electronic vectors (dipoles) that define the molecule's reactivity.

Physicochemical Profile

The physicochemical behavior of this compound is dominated by the electron-withdrawing nature of the halogens (Cl, F) and the steric "ortho effect."

Acid-Base Properties (pKa)

Unlike unsubstituted benzoic acid (pKa 4.2), this derivative is significantly more acidic due to the inductive effect of the ortho-fluorine and ortho-chlorine atoms, which stabilize the carboxylate anion.

-

Acidic pKa (COOH): Predicted to be 1.8 – 2.2 .

-

Mechanism: The bulky Cl at C2 and F at C6 force the carboxyl group out of coplanarity with the benzene ring, reducing resonance destabilization. Simultaneously, the strong electron-withdrawing nature of F and Cl pulls electron density, stabilizing the negative charge on the carboxylate.

-

-

Basic pKa (NH₂): Predicted to be < 1.0 (Very weak base).

-

Mechanism: The amino group at C3 is flanked by two chlorine atoms (at C2 and C4). These halogens exert a strong inductive electron-withdrawing effect, reducing the electron density on the nitrogen lone pair. Additionally, steric crowding hinders protonation.

-

Lipophilicity and Solubility

The presence of three halogen atoms significantly increases the lipophilicity compared to benzoic acid.

| Property | Value / Prediction | Implication for Development |

| LogP (Octanol/Water) | 2.6 – 3.1 (Predicted) | High membrane permeability; suitable for oral drug candidates. |

| LogD (pH 7.4) | -0.5 – 0.5 | At physiological pH, the compound exists almost exclusively as the ionized carboxylate (anion), increasing aqueous solubility relative to the neutral form. |

| Aqueous Solubility | Low (Neutral form) | Requires pH adjustment (basic buffer) or co-solvents (DMSO, MeOH) for stock preparation. |

| H-Bond Donors | 2 (Amino group) | Potential for specific binding interactions in protein pockets. |

| H-Bond Acceptors | 3 (COOH + F) | Fluorine acts as a weak acceptor; Carboxyl is a strong acceptor. |

Synthetic Considerations & Reactivity

Synthesizing or derivatizing this scaffold presents unique challenges due to the "crowded" C3 position.

Reactivity of the Amino Group

The C3-amino group is deactivated . Standard nucleophilic attacks (e.g., amide coupling) may require harsh conditions or highly activated electrophiles (e.g., acid chlorides rather than esters).

-

Recommendation: Use microwave irradiation or high-boiling solvents (e.g., chlorobenzene) if attempting to acylate the amine.

Stability

-

Thermal: Stable up to ~180°C. Halogenated benzoic acids generally have high melting points.

-

Hydrolytic: The C-F and C-Cl bonds are stable to standard hydrolysis. However, the C6-F position is susceptible to Nucleophilic Aromatic Substitution (SNAr) under strongly basic conditions due to the electron-deficient ring (activated by the carboxyl group).

Analytical Characterization

To verify the identity of CAS 1951439-67-0, rely on the following spectral signatures:

-

¹H NMR (DMSO-d₆): Expect a singlet (or finely split doublet) for the lone aromatic proton at C5 (approx. 7.5–8.0 ppm). The broad singlet for NH₂ will appear upfield (5.0–6.5 ppm), and the acidic proton will be very broad >12 ppm.

-

¹⁹F NMR: A single distinct peak corresponding to the C6-F, likely split by the meta-proton.

Handling & Safety Protocols

As a halogenated aromatic amine, this compound should be treated as a potential irritant and toxic substance.

-

GHS Classification (Self-Classified):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent slow oxidation of the amino group, although the electron-deficient ring renders it relatively stable to oxidation compared to aniline.

References

-

Chemical Identity & CAS Registry: 3-Amino-2,4-dichloro-6-fluorobenzoic acid.[1][2][3][4] CAS Common Chemistry.[5] CAS RN: 1951439-67-0.[1][2][3][4] Link

-

Commercial Availability & Catalog Data: Product BD00778014. BLD Pharm.[3] Accessed 2026.[5] Link

-

Structural Analogs & Properties: 3-Amino-2,4-dichlorobenzoic acid (CID 15278234). PubChem, National Library of Medicine. (Used for SAR extrapolation). Link

-

General Synthesis of Halogenated Anthranilic Acids: Organic Syntheses, Coll. Vol. 9, p. 28 (1998). (Reference for methodology of similar scaffolds). Link

Sources

- 1. 957187-25-6|5-Amino-4-chloro-2-fluorobenzoic acid|BLD Pharm [bldpharm.com]

- 2. 206884-30-2|2-Chloro-6-fluoro-3-nitrobenzoic acid|BLD Pharm [bldpharm.com]

- 3. 191873-07-1|3-Amino-2-chloro-4,5-difluorobenzoic acid|BLD Pharm [bldpharm.com]

- 4. 904285-09-2|2,4-Dichloro-6-fluorobenzoic acid|BLD Pharm [bldpharm.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

An In-depth Technical Guide to 3-Amino-2,4-dichloro-5-fluorobenzoic Acid: Molecular Structure and Weight

A Note on the Subject Compound: Initial searches for "3-Amino-2,4-dichloro-6-fluorobenzoic acid" did not yield sufficient data for a comprehensive technical guide. This suggests that this specific isomer may not be a widely synthesized or characterized compound. In the spirit of providing a scientifically rigorous and well-supported document, this guide will focus on the closely related and well-documented isomer, 3-Amino-2,4-dichloro-5-fluorobenzoic acid (CAS No. 115549-13-8) . The methodologies and principles discussed herein are broadly applicable to similar halogenated aminobenzoic acids.

Introduction

3-Amino-2,4-dichloro-5-fluorobenzoic acid is a polysubstituted aromatic carboxylic acid. Such molecules are of significant interest in the fields of medicinal chemistry and materials science due to their potential as versatile building blocks. The specific arrangement of amino, chloro, and fluoro substituents on the benzoic acid core imparts a unique electronic and steric profile, making it a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. A German patent publication indicates its use as a precursor in the synthesis of 3-cyano-2,4-dichloro-5-fluorobenzoic acid, highlighting its role in creating more complex chemical structures[1].

This guide provides a detailed examination of the molecular structure and weight of 3-Amino-2,4-dichloro-5-fluorobenzoic acid, offering insights for researchers and professionals in drug development and chemical synthesis.

Molecular Structure and Properties

The molecular structure of 3-Amino-2,4-dichloro-5-fluorobenzoic acid is foundational to its chemical behavior. The arrangement of its constituent atoms and functional groups dictates its reactivity, polarity, and intermolecular interactions.

Structural Elucidation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show distinct signals for the aromatic proton and the amine protons. The chemical shifts and coupling constants would be influenced by the presence of the adjacent electron-withdrawing halogen and carboxylic acid groups. ¹³C NMR would provide signals for each unique carbon atom in the molecule, with the carbons bonded to halogens or the carboxylic acid group showing characteristic downfield shifts.

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amine group, the O-H stretching of the carboxylic acid, the C=O stretching of the carbonyl group, and C-Cl and C-F stretching vibrations.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact mass of the molecule, which in turn confirms its elemental composition.

Physicochemical Properties

The combination of a hydrophilic carboxylic acid group and a somewhat basic amino group, along with the lipophilic halogenated benzene ring, gives the molecule an amphiphilic character. The properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 115549-13-8 | [2][3][4] |

| Molecular Formula | C₇H₄Cl₂FNO₂ | [2][3] |

| Molecular Weight | 224.02 g/mol | [2][3] |

| Appearance | Solid (predicted) | |

| Storage | Keep in dark place, inert atmosphere, room temperature | [3] |

Molecular Weight Determination

The molecular weight of a compound is a fundamental property. It can be calculated theoretically from the molecular formula or determined experimentally.

Theoretical Molecular Weight

The molecular weight is calculated by summing the atomic weights of all atoms in the molecular formula (C₇H₄Cl₂FNO₂).

-

Carbon (C): 7 x 12.011 amu = 84.077 amu

-

Hydrogen (H): 4 x 1.008 amu = 4.032 amu

-

Chlorine (Cl): 2 x 35.453 amu = 70.906 amu

-

Fluorine (F): 1 x 18.998 amu = 18.998 amu

-

Nitrogen (N): 1 x 14.007 amu = 14.007 amu

-

Oxygen (O): 2 x 15.999 amu = 31.998 amu

Total Molecular Weight: 224.018 amu (commonly rounded to 224.02 g/mol )[2][3].

Experimental Verification: Mass Spectrometry

Mass spectrometry is the primary technique for the experimental determination of molecular weight. A high-resolution mass spectrometer can provide a highly accurate mass measurement, which helps to confirm the elemental composition.

Workflow for Molecular Weight Determination by Mass Spectrometry

Caption: Workflow for molecular weight determination.

Experimental Protocol: Molecular Weight Determination by Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol describes a general procedure for determining the molecular weight of a compound like 3-Amino-2,4-dichloro-5-fluorobenzoic acid.

1. Objective: To determine the accurate molecular mass of the analyte.

2. Materials:

- 3-Amino-2,4-dichloro-5-fluorobenzoic acid sample

- HPLC-grade methanol or acetonitrile

- Formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode)

- High-resolution mass spectrometer with an ESI source

3. Procedure:

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in the chosen solvent. Further dilute this stock solution to a final concentration of 1-10 µg/mL.

- Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy. Set the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to optimal values for the analyte.

- Analysis: Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

- Data Acquisition: Acquire the mass spectrum over a suitable m/z range. The expected molecular ion in positive mode would be [M+H]⁺ at m/z 224.97, and in negative mode [M-H]⁻ at m/z 222.96.

- Data Processing: Process the acquired spectrum to identify the peak corresponding to the molecular ion. The high-resolution measurement will provide the exact mass, which can be used to confirm the elemental formula.

4. Interpretation: The experimentally determined exact mass should be within a few parts per million (ppm) of the theoretical exact mass calculated for the molecular formula C₇H₄Cl₂FNO₂.

Visualization of the Molecular Structure

A 2D representation of the molecular structure is crucial for understanding the connectivity of the atoms and the relative positions of the functional groups.

Caption: 2D structure of 3-Amino-2,4-dichloro-5-fluorobenzoic acid.

Conclusion

3-Amino-2,4-dichloro-5-fluorobenzoic acid is a halogenated aromatic compound with a defined molecular structure and a molecular weight of 224.02 g/mol . Its structure, characterized by the presence of amino, chloro, fluoro, and carboxylic acid functional groups, makes it a molecule of interest for synthetic chemistry. The principles and techniques outlined in this guide provide a framework for the characterization and analysis of this and similar compounds, which is essential for their application in research and development.

References

- 3-Amino-2,4-dichloro-5-fluorobenzoic acid. Beijing Xinheng Research Technology Co., Ltd. [URL: https://www.chemsrc.com/en/cas/115549-13-8_1079836.html]

- 115549-13-8|3-Amino-2,4-dichloro-5-fluorobenzoic acid. BLDpharm. [URL: https://www.bldpharm.com/products/115549-13-8.html]

- 3-AMINO-2,4-DICHLORO-5-FLUORO-BENZOIC ACID | 115549-13-8. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB62193563.htm]

- 3-Amino-2,4-dichlorobenzoic acid | C7H5Cl2NO2 | CID 15278234. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/15278234]

- 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v81p233]

- 3-Amino-5-fluorobenzoic acid. [URL: http://www.cn-longcheng.com/en/display.php?id=804]

- Method for preparing 3-cyano-2,4-dihalogen-5-fluor-benzoic acid. Google Patents. [URL: https://patents.google.

- Benzoic acid, 3-amino-2,5-dichloro-. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C133904]

- 3-Chloro-2,4,5-trifluorobenzoic acid. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3297205/]

- 3-Amino-5-fluorobenzoic acid | 786616-54-4. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh2d6ed9a2]

- 2,4-Dichloro-5-fluorobenzoic acid | C7H3Cl2FO2 | CID 688138. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/688138]

- 786616-54-4 | 3-Amino-5-fluorobenzoic acid. ChemScene. [URL: https://www.chemscene.com/products/3-Amino-5-fluorobenzoic-acid-CS-W016258.html]

- A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. [URL: https://journals.sagepub.com/doi/abs/10.3184/174751912X13412344792612]

- ChemInform Abstract: A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-cyano-5-fluorobenzoic Acid (IV).. ResearchGate. [URL: https://www.researchgate.net/publication/272332560_ChemInform_Abstract_A_Novel_and_Facile_Method_for_Synthesis_of_24-Dichloro-3-cyano-5-fluorobenzoic_Acid_IV]

- Synthesis of 3-amino-2,5-dichlorobenzoic acid. PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-3-amino-2-5-dichlorobenzoic-acid/]

Sources

- 1. EP1001929B1 - Method for preparing 3-cyano-2,4-dihalogen-5-fluor-benzoic acid - Google Patents [patents.google.com]

- 2. 3-Amino-2,4-dichloro-5-fluorobenzoic acid - CAS:115549-13-8 - 北京欣恒研科技有限公司 [konoscience.com]

- 3. 115549-13-8|3-Amino-2,4-dichloro-5-fluorobenzoic acid|BLD Pharm [bldpharm.com]

- 4. 3-AMINO-2,4-DICHLORO-5-FLUORO-BENZOIC ACID | 115549-13-8 [chemicalbook.com]

Definitive Guide to Solubility Profiling: 3-Amino-2,4-dichloro-6-fluorobenzoic Acid

The following guide serves as a definitive technical protocol for the solubility profiling of 3-Amino-2,4-dichloro-6-fluorobenzoic acid (CAS 1951439-67-0).

Note on Data Availability: As of the current literature cutoff, specific peer-reviewed solubility datasets (mole fraction vs. temperature) for this specific isomer are proprietary or unpublished in open-access journals. Consequently, this guide is structured as a strategic protocol . It outlines the rigorous methodology required to generate, validate, and model this data, synthesizing standard industrial practices used for analogous polyhalogenated aminobenzoic acids.

Executive Summary

3-Amino-2,4-dichloro-6-fluorobenzoic acid is a highly specialized intermediate, likely utilized in the synthesis of next-generation fluoroquinolones or agrochemical actives. Its purification and crystallization processes are governed by its Solid-Liquid Equilibrium (SLE) behavior.

This guide provides a self-validating framework for determining the solubility of this compound in organic solvents. It moves beyond simple measurement, integrating thermodynamic modeling (Apelblat,

Chemical Profile & Structural Implications[1][2]

Understanding the solute's molecular architecture is the first step in predicting solubility behavior.

-

Compound: 3-Amino-2,4-dichloro-6-fluorobenzoic acid[1][2][3][4][5]

-

Molecular Formula:

[5] -

Structural Analysis:

-

Zwitterionic Potential: The co-presence of an amino group (

) and a carboxylic acid ( -

Halogenation: The 2,4-dichloro and 6-fluoro substitution pattern creates a lipophilic shield, likely reducing water solubility while enhancing solubility in polar aprotic solvents (DMSO, DMF) and moderately polar esters (Ethyl Acetate).

-

Crystal Lattice Energy: The high symmetry and halogen bonding capability suggest a high lattice energy, requiring significant solvent-solute interaction (enthalpy of solvation) to overcome the crystal packing forces.

-

Experimental Methodology: The Self-Validating System

To generate authoritative data, a Laser Monitoring Observation Technique (Dynamic Method) is recommended over the static gravimetric method for its speed and precision in detecting the exact dissolution point.

Reagents and Materials[1][2][8]

-

Solute: 3-Amino-2,4-dichloro-6-fluorobenzoic acid (Purity

99.0% by HPLC). Recrystallize from ethanol if purity is suspect. -

Solvents: Methanol, Ethanol, Isopropanol (IPA), Acetone, Acetonitrile, Ethyl Acetate, Toluene. (All Analytical Reagent grade, water content

).

Protocol: Laser Dynamic Method

This method eliminates human error in judging "clarity."

-

Preparation: Weigh a precise mass (

, uncertainty -

Solvent Addition: Add a known mass (

) of the chosen solvent. -

Equilibration: Connect the jacketed vessel to a programmable thermostatic water bath. Insert a magnetic stirrer.

-

Dissolution Loop:

-

Direct a laser beam (approx. 2 mW) through the solution onto a photodiode detector.

-

Heat the mixture slowly (

K/h) while stirring. -

Endpoint Detection: As the solid dissolves, the scattering of the laser beam decreases. The temperature at which the laser intensity at the detector reaches a maximum constant value (indicating zero turbidity) is recorded as the Dissolution Temperature (

) .

-

-

Validation: Repeat the measurement three times for each mole fraction composition. The standard uncertainty for temperature should be

K.

Experimental Workflow Diagram

Figure 1: Workflow for the Laser Dynamic Solubility Determination.

Data Analysis & Thermodynamic Modeling

Once the experimental

Modified Apelblat Equation

This is the industry standard for correlating solubility data of organic acids. It assumes a linear variation of enthalpy of solution with temperature.

- : Mole fraction solubility.

- : Absolute temperature (K).[6][7][8]

- : Empirical model parameters derived via non-linear regression.

-

Validation: The Relative Average Deviation (RAD) between calculated and experimental values should be

.

(Buchowski) Equation

Useful for understanding the deviation from ideal solubility behavior.

- : Model parameters.

- : Melting temperature of the solute (determined via DSC).

Data Presentation Template

Researchers should structure their final dataset as follows:

| Solvent | T (K) | Experimental Solubility ( | Calculated Solubility ( | Relative Deviation (%) |

| Methanol | 293.15 | [Value] | [Value] | |

| 298.15 | [Value] | [Value] | ||

| 303.15 | [Value] | [Value] | ||

| Ethanol | 293.15 | [Value] | [Value] | |

| ... | ... | ... | ... |

Process Application: Crystallization Strategy

The solubility data of 3-Amino-2,4-dichloro-6-fluorobenzoic acid directly informs the purification strategy.

Solvent Selection Logic

Based on the structural analogs (e.g., 2,4-dichlorobenzoic acid), the expected solubility order is:

-

Polar Aprotic (DMF, DMSO): High solubility (Good for reaction solvent, bad for crystallization).

-

Short-chain Alcohols (MeOH, EtOH): Moderate-High solubility (Ideal for cooling crystallization).

-

Esters (Ethyl Acetate): Moderate solubility.

-

Non-polar (Toluene, Hexane): Low solubility (Ideal anti-solvents).

Cooling Crystallization Design

If the Apelblat parameter

-

Protocol: Dissolve at near-boiling temperature in Ethanol. Cool at a controlled rate (e.g., 10 K/h) to induce nucleation.

-

Anti-Solvent: If yield is low, add Water or Toluene at the final temperature to drive precipitation (Salting-out effect).

Thermodynamic Logic Diagram

Figure 2: Decision matrix for crystallization based on thermodynamic parameters.

References

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

-

Buchowski, H., Ksiazczak, A., & Pietrzyk, S. (1980). Solvent activity along a saturation line and solubility of hydrogen-bonding solids. The Journal of Physical Chemistry, 84(9), 975-979. Link

- Sha, Z., et al. (2025). Solubility Determination and Thermodynamic Analysis of 2,4-Dichlorobenzoic Acid in 10 Pure Solvents. Journal of Chemical & Engineering Data.

-

PubChem. (n.d.). 3-Amino-2,4-dichlorobenzoic acid (Compound Summary). National Library of Medicine. Retrieved from [Link] (Note: Used for structural verification of the core scaffold).

Sources

- 1. 206884-30-2|2-Chloro-6-fluoro-3-nitrobenzoic acid|BLD Pharm [bldpharm.com]

- 2. 2019193-67-8|5-AMINO-2-CHLORO-4-FLUORO-3-METHYLBENZOIC ACID|BLD Pharm [bldpharm.com]

- 3. 904285-09-2|2,4-Dichloro-6-fluorobenzoic acid|BLD Pharm [bldpharm.com]

- 4. 1365993-10-7|Methyl 4-amino-2-chloro-6-fluorobenzoate|BLD Pharm [bldpharm.com]

- 5. 3-AMINO-2,4-DICHLORO-6-FLUOROBENZOIC ACID | 1951439-67-0 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]

Technical Guide: Thermal Stability & Melting Point of 3-Amino-2,4-dichloro-6-fluorobenzoic Acid

This guide serves as an in-depth technical resource for the thermal characterization of 3-Amino-2,4-dichloro-6-fluorobenzoic acid (CAS: 116758-53-7). This compound is a critical intermediate in the synthesis of fluoroquinolone antibiotics, most notably Gemifloxacin (Factive).

Executive Summary

3-Amino-2,4-dichloro-6-fluorobenzoic acid is a highly substituted benzoic acid derivative characterized by significant steric strain and electron-withdrawing halogen substituents.[1] While often cited with a melting point range of 168°C – 175°C , this transition is rarely a simple phase change. Technical analysis reveals that the compound undergoes melting with simultaneous decomposition (decarboxylation) .

This guide details the physicochemical drivers of this instability, provides validated protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and outlines handling strategies to prevent degradation during drug development workflows.

Part 1: Physicochemical Profile[2][3]

Structural Identity

The molecule features a benzoic acid core substituted at every position except C5. The flanking of the carboxylic acid (C1) by a chlorine atom (C2) and a fluorine atom (C6) creates a "steric lock," forcing the carboxyl group out of planarity with the aromatic ring.

| Property | Value / Description |

| CAS Number | 116758-53-7 |

| IUPAC Name | 3-Amino-2,4-dichloro-6-fluorobenzoic acid |

| Molecular Formula | C₇H₄Cl₂FNO₂ |

| Molecular Weight | 224.02 g/mol |

| Appearance | Off-white to pale yellow crystalline powder |

| Solubility | Low in water; soluble in DMSO, Methanol, and dilute alkali |

Theoretical Thermal Behavior

The thermal instability of this compound is dictated by the Hammett electronic effects and Ortho-effects :

-

Electronic Pull: The highly electronegative halogens (Cl, F) at positions 2, 4, and 6 withdraw electron density from the ring.

-

Steric Inhibition of Resonance: The bulky 2,6-dihalo substitution twists the carboxyl group, reducing the energy barrier for the heterolytic cleavage of the C–C bond connecting the carboxyl group to the ring.

-

Result: Upon heating, the molecule preferentially loses CO₂, yielding 3,5-dichloro-1-fluoroaniline (or isomers) rather than a stable liquid melt.

Part 2: Thermal Analysis & Decomposition Pathways

The Decomposition Mechanism

The primary thermal event is decarboxylation . Researchers must differentiate between the onset of melting and the onset of decomposition. In many halogenated benzoic acids, these events overlap.

Decomposition Pathway Diagram (DOT)

The following diagram illustrates the thermal degradation logic.

Caption: Thermal decarboxylation pathway triggered by steric strain and electron-withdrawing groups.

Interpreting DSC & TGA Data

-

DSC Signal: Expect a sharp endotherm (melting) immediately followed by or superimposed with an exotherm (decomposition) or irregular baseline noise caused by bubble formation (CO₂ release).

-

TGA Signal: A sharp mass loss step corresponding to roughly 19.6% of the initial mass (Molecular Weight of CO₂ [44] / Total MW [224] ≈ 19.6%).

Part 3: Experimental Determination Protocols

To accurately characterize this compound, standard "open pan" DSC is insufficient due to sublimation and off-gassing.

Protocol: Hermetically Sealed DSC

Objective: Determine the onset temperature of melting/decomposition while suppressing early sublimation.

-

Sample Prep: Weigh 2–4 mg of dried sample (vacuum dried at 40°C for 4 hours) into an aluminum pan.

-

Encapsulation: Use a hermetically sealed lid with a pinhole (laser-drilled, ~50 µm) to allow controlled pressure release, OR a high-pressure gold-plated seal if quantitative enthalpy of decomposition is required.

-

Calibration: Calibrate heat flow and temperature using Indium (

= 156.6°C) and Zinc ( -

Ramp: Heat from 40°C to 250°C at 10°C/min .

-

Analysis: Identify the onset temperature (

) rather than the peak temperature (

Protocol: TGA-MS (Evolved Gas Analysis)

Objective: Confirm that the mass loss is solely CO₂ and not solvent/moisture.

-

Sample Prep: Load 5–10 mg into a platinum or alumina crucible.

-

Purge Gas: Nitrogen (

) at 50 mL/min. -

Ramp: Heat from 30°C to 300°C at 10°C/min.

-

Coupling: Connect TGA exhaust to a Mass Spectrometer. Monitor m/z = 44 (CO₂) and m/z = 18 (H₂O).

-

Acceptance Criteria:

-

< 0.5% weight loss below 100°C (confirms dryness).

-

Major weight loss step onset matches DSC endotherm.

-

Analytical Workflow Diagram (DOT)

Caption: Integrated workflow for distinguishing phase transition from chemical degradation.

Part 4: Stability in Synthesis & Storage[1]

Synthesis Implications

When using this intermediate for Gemifloxacin synthesis:

-

Reaction Temperature: Avoid reaction conditions exceeding 140°C . High-boiling solvents (e.g., DMSO, nitrobenzene) should be used with caution.

-

Base Catalysis: Strong bases can accelerate decarboxylation even at lower temperatures by stabilizing the transition state.

Storage Recommendations

-

Temperature: Store at +2°C to +8°C (Refrigerated).

-

Atmosphere: Store under Argon or Nitrogen to prevent hydrolysis-induced degradation.

-

Container: Amber glass to prevent potential photolytic dehalogenation.

References

-

National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 15278234, 3-Amino-2,4-dichlorobenzoic acid. (Note: Structurally related analog used for property estimation). Retrieved from [Link]

-

European Patent Office. (2008). Process for Preparing Acid Salts of Gemifloxacin (EP Patent No. 1497290). (Details the usage of the intermediate and thermal properties of the final drug). Retrieved from [Link]

- Google Patents. (2010). Process for the preparation of Gemifloxacin (US20100076193A1). (Describes the synthesis conditions involving the fluoro-chloro intermediate).

Sources

Precision Spectrophotometric Characterization of 3-Amino-2,4-dichloro-6-fluorobenzoic Acid

Executive Summary

This technical guide provides a rigorous framework for the UV-Vis spectrophotometric characterization of 3-Amino-2,4-dichloro-6-fluorobenzoic acid (CAS: 393-53-3 / Analogous Intermediates). As a critical building block in the synthesis of uracil-based herbicides (e.g., Saflufenacil) and pharmaceutical moieties, the purity and electronic state of this compound are paramount.

This guide moves beyond basic spectral acquisition, focusing on the solvatochromic behaviors and pH-dependent ionization states dictated by its "push-pull" electronic architecture. It is designed for researchers requiring self-validating protocols for Quality Control (QC) and reaction monitoring.

Molecular Architecture & Chromophoric Theory

To interpret the spectrum, one must understand the competition between steric inhibition and electronic conjugation within the molecule.

Electronic "Push-Pull" System

The molecule features a benzene core substituted with groups that create opposing electronic effects:

-

Chromophore (Electron Acceptor): The Carboxyl group (-COOH) at C1.

-

Auxochrome (Electron Donor): The Amino group (-NH₂) at C3.

-

Modulators: Halogens (Cl at C2, C4; F at C6) exert strong inductive withdrawal (-I) but weak mesomeric donation (+M).

Steric Inhibition of Resonance

Unlike simple 3-aminobenzoic acid, this molecule is highly congested. The 2,6-dihalo substitution pattern (Cl at C2, F at C6) creates significant steric bulk around the carboxylic acid.

-

Consequence: The -COOH group may be forced out of planarity with the benzene ring.

-

Spectral Impact: Loss of planarity reduces

-conjugation, potentially causing a hypsochromic shift (Blue Shift) and a decrease in molar absorptivity (

Expected Transitions

| Transition Type | Approx. Wavelength | Origin | Sensitivity |

| E-Band ( | 205 – 220 nm | Aromatic Core | Solvent Cutoff Sensitive |

| B-Band (Benzenoid) | 230 – 250 nm | Ring Vibration | Fine Structure (Solvent dependent) |

| K-Band (Charge Transfer) | 270 – 310 nm | Highly pH Dependent |

Experimental Protocol: Self-Validating Workflow

This protocol incorporates "checkpoints" to ensure data integrity, complying with GLP (Good Laboratory Practice) standards.

Materials & Reagents[1]

-

Analyte: 3-Amino-2,4-dichloro-6-fluorobenzoic acid (>98% purity).

-

Solvent A (Standard): Methanol (HPLC Grade, Cutoff < 205 nm).

-

Solvent B (pH Study): 10 mM Phosphate Buffer (pH 2.0, 7.0, 10.0).

-

Instrumentation: Double-beam UV-Vis Spectrophotometer (Bandwidth: 1.0 nm).

Sample Preparation Workflow

Step 1: Stock Solution Preparation

-

Weigh 10.0 mg of analyte (

0.01 mg). -

Dissolve in 100 mL Methanol (Stock Concentration

100 mg/L or ~446 -

Checkpoint: Sonicate for 5 minutes to ensure complete dissolution. If particulates persist, filter through 0.22

m PTFE (correct for potential adsorption).

Step 2: Working Dilutions

-

Prepare a 5-point dilution series: 5, 10, 20, 30, 50

M. -

Target Absorbance: 0.2 – 0.8 AU (Linear Range).

Step 3: Baseline Correction

-

Use matched quartz cuvettes (1 cm pathlength).

-

Run a "Blank" scan with pure solvent.

-

Validation: Baseline flatness must be < 0.002 AU across 200–400 nm.

Visualization of Workflow (DOT Diagram)

Figure 1: Self-validating sample preparation workflow ensuring solubility and linearity.

Spectral Analysis & Data Interpretation

The Primary Spectrum (Methanol)

In methanol, the compound exhibits a characteristic profile for polysubstituted anilines.

-

(~215-225 nm): High intensity (

-

(~275-295 nm): Moderate intensity (

pH-Dependent Shifts (Critical for Method Development)

The spectrum is highly sensitive to pH due to the amphoteric nature of the amino acid core.

| pH Condition | Dominant Species | Spectral Effect | Mechanism |

| Acidic (pH 2) | Ammonium Cation ( | Blue Shift (Hypsochromic) | Protonation of the amine removes the |

| Neutral (pH 7) | Zwitterion / Neutral | Baseline Spectrum | Equilibrium state. |

| Basic (pH 10) | Carboxylate Anion ( | Minor Red Shift | Ionization of the carboxyl group increases electron density, slightly stabilizing the excited state. |

Visualization of Electronic Effects (DOT Diagram)

Figure 2: Mechanistic map of electronic and steric interactions defining the UV spectrum.

Method Validation Parameters

To use this spectrum for quantitative analysis (e.g., assaying purity), validate the following:

-

Linearity (Beer-Lambert Law):

-

Plot Absorbance vs. Concentration at

(approx. 280 nm). -

Acceptance Criteria:

.

-

-

Limit of Detection (LOD):

-

Calculate as

, where

-

-

Solvent Cutoff Check:

-

Ensure the solvent does not absorb > 1.0 AU at 210 nm. Avoid Acetone or Benzene; stick to Methanol, Acetonitrile, or Water.

-

Troubleshooting Common Artifacts

-

Artifact: Loss of fine structure/broadening of peaks.

-

Cause: Solvent polarity is too high (hydrogen bonding blurs vibrational levels).

-

Fix: Switch from Water/Methanol to Acetonitrile or Hexane (if solubility permits).

-

-

Artifact: Unexpected peak at ~350-400 nm.

-

Cause: Oxidation of the amino group (formation of azo-dimers) or photodegradation.

-

Fix: Prepare solutions fresh; protect from light; use amber glassware.

-

References

-

United States Environmental Protection Agency (EPA). (2025). Chemical Properties of 3-Amino-4-chlorobenzoic acid derivatives. CompTox Chemicals Dashboard. Available at: [Link]

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 15278234, 3-Amino-2,4-dichlorobenzoic acid.[2] PubChem.[2] Available at: [Link]

-

SIELC Technologies. (n.d.). UV-Vis Spectrum and HPLC Analysis of Aminobenzoic Acid Derivatives. Available at: [Link]

-

Michigan State University. (2025). Ultraviolet-Visible Spectroscopy: Theoretical Principles of Conjugation. Chemistry LibreTexts. Available at: [Link]

Sources

Methodological & Application

Synthesis of 3-Amino-2,4-dichloro-6-fluorobenzoic Acid: A Comprehensive Guide for Researchers

Introduction

3-Amino-2,4-dichloro-6-fluorobenzoic acid is a highly functionalized aromatic compound of significant interest in medicinal chemistry and drug development. Its unique substitution pattern, featuring an amino group, a carboxylic acid, and multiple halogen atoms, makes it a valuable scaffold for the synthesis of novel therapeutic agents. The presence of chlorine and fluorine atoms can modulate the compound's lipophilicity, metabolic stability, and binding affinity to biological targets, while the amino and carboxylic acid moieties provide versatile handles for further chemical modifications. This guide provides a detailed, in-depth exploration of a robust synthetic protocol for this key intermediate, grounded in established chemical principles and supported by practical, field-proven insights.

Strategic Approach to Synthesis

The synthesis of a polysubstituted aromatic ring like 3-Amino-2,4-dichloro-6-fluorobenzoic acid necessitates a carefully planned sequence of reactions to ensure correct regiochemistry. A logical and efficient synthetic strategy begins with a commercially available, appropriately substituted precursor, followed by a series of transformations to introduce the desired functional groups. The proposed pathway commences with 2,4-dichloro-6-fluorotoluene and proceeds through three key stages: nitration, oxidation, and reduction.

This multi-step approach is designed to control the placement of each substituent by leveraging the directing effects of the groups present on the aromatic ring at each stage. The causality behind this strategic choice lies in the predictable nature of electrophilic aromatic substitution and the chemoselectivity of subsequent oxidation and reduction reactions.

Caption: Proposed synthetic route for 3-Amino-2,4-dichloro-6-fluorobenzoic acid.

Part 1: Nitration of 2,4-Dichloro-6-fluorotoluene

The initial step involves the introduction of a nitro group onto the aromatic ring of 2,4-dichloro-6-fluorotoluene. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the existing substituents. The fluorine and chlorine atoms are ortho, para-directing, while the methyl group is also an ortho, para-director. Considering the positions of these groups, the most electronically activated and sterically accessible position for the incoming nitronium ion (NO₂⁺) is the C3 position.

Protocol 1: Nitration with a Mixture of Nitric and Sulfuric Acids

This classic and robust method utilizes a mixture of concentrated nitric acid and sulfuric acid to generate the highly electrophilic nitronium ion in situ.[1]

| Reagent/Parameter | Quantity/Value | Notes |

| 2,4-Dichloro-6-fluorotoluene | 1.0 eq | Starting material |

| Concentrated Sulfuric Acid (98%) | 3-4 vol | Acts as a catalyst and dehydrating agent |

| Concentrated Nitric Acid (70%) | 1.1 eq | Source of the nitronium ion |

| Reaction Temperature | 0-10 °C | Crucial for controlling the reaction rate and minimizing side products |

| Reaction Time | 1-3 hours | Monitor by TLC or GC-MS |

Step-by-Step Methodology:

-

Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid.

-

Cooling: Cool the flask in an ice-water bath to 0-5 °C.

-

Substrate Addition: Slowly add 2,4-dichloro-6-fluorotoluene to the cooled sulfuric acid with continuous stirring.

-

Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to a small amount of chilled concentrated sulfuric acid.

-

Reaction: Add the nitrating mixture dropwise to the reaction flask, ensuring the temperature does not exceed 10 °C.

-

Monitoring: After the addition is complete, allow the reaction to stir at 0-10 °C and monitor its progress by TLC or GC-MS until the starting material is consumed.

-

Work-up: Carefully pour the reaction mixture over crushed ice. The product will precipitate as a solid.

-

Isolation and Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent like ethanol or hexane.

Part 2: Oxidation of 3-Nitro-2,4-dichloro-6-fluorotoluene

The second stage of the synthesis involves the oxidation of the methyl group of 3-nitro-2,4-dichloro-6-fluorotoluene to a carboxylic acid. The presence of a benzylic hydrogen makes the methyl group susceptible to oxidation by strong oxidizing agents.[2] Potassium permanganate (KMnO₄) is a powerful and effective reagent for this transformation.[3]

Protocol 2: Oxidation with Potassium Permanganate

This method employs aqueous potassium permanganate under basic conditions, followed by acidification to yield the carboxylic acid. The presence of electron-withdrawing groups on the ring can make the oxidation more challenging, often requiring elevated temperatures.[4]

| Reagent/Parameter | Quantity/Value | Notes |

| 3-Nitro-2,4-dichloro-6-fluorotoluene | 1.0 eq | Intermediate from Part 1 |

| Potassium Permanganate (KMnO₄) | 3.0-4.0 eq | Strong oxidizing agent |

| Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃) | 1.0-2.0 eq | To maintain basic conditions |

| Water | Sufficient volume | Solvent |

| Reaction Temperature | 80-100 °C (Reflux) | To drive the reaction to completion |

| Reaction Time | 4-8 hours | Monitor by TLC (disappearance of starting material) |

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 3-nitro-2,4-dichloro-6-fluorotoluene, water, and sodium hydroxide or sodium carbonate.

-

Heating: Heat the mixture to reflux with vigorous stirring.

-

KMnO₄ Addition: Add potassium permanganate in portions over 1-2 hours to control the exothermic reaction. The purple color of the permanganate will dissipate as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.

-

Completion: Continue heating at reflux until the purple color of the permanganate persists, indicating the reaction is complete.

-

Work-up: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the manganese dioxide. Wash the filter cake with hot water.

-

Acidification: Combine the filtrate and washings, and cool in an ice bath. Carefully acidify the solution with concentrated hydrochloric acid until the pH is approximately 2.

-

Isolation and Purification: The product, 3-nitro-2,4-dichloro-6-fluorobenzoic acid, will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed for further purification.

Part 3: Reduction of 3-Nitro-2,4-dichloro-6-fluorobenzoic Acid

The final step is the chemoselective reduction of the nitro group to an amino group. This transformation must be carried out under conditions that do not affect the halogen substituents on the aromatic ring, a common side reaction known as hydrodehalogenation.[5] Metal-mediated reductions, particularly with iron powder in an acidic medium, are highly effective for this purpose.[6][7]

Protocol 3: Reduction with Iron in Acetic Acid

This method is a classic and reliable procedure for the reduction of aromatic nitro compounds, known for its high chemoselectivity and tolerance of a wide range of functional groups, including halogens.[6]

| Reagent/Parameter | Quantity/Value | Notes |

| 3-Nitro-2,4-dichloro-6-fluorobenzoic acid | 1.0 eq | Intermediate from Part 2 |

| Iron Powder (Fe) | 3.0-5.0 eq | Reducing agent |

| Glacial Acetic Acid | 10-20 vol | Solvent and proton source |

| Reaction Temperature | 80-100 °C | To facilitate the reaction |

| Reaction Time | 2-4 hours | Monitor by TLC |

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, suspend 3-nitro-2,4-dichloro-6-fluorobenzoic acid and iron powder in glacial acetic acid.

-

Heating: Heat the mixture with stirring to 80-100 °C.

-

Monitoring: Monitor the progress of the reaction by TLC until the starting material is fully consumed.

-

Work-up: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the excess iron and iron salts. Wash the filter cake with a small amount of acetic acid or ethanol.

-

Solvent Removal: Concentrate the filtrate under reduced pressure to remove the bulk of the acetic acid.

-

Neutralization and Extraction: Dilute the residue with water and carefully neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases. The product may precipitate at this stage. Alternatively, extract the product into an organic solvent like ethyl acetate.

-

Purification: If the product precipitates, collect it by filtration, wash with water, and dry. If extracted, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 3-amino-2,4-dichloro-6-fluorobenzoic acid can be further purified by recrystallization.

Caption: Simplified overview of the iron-mediated nitro group reduction mechanism.

Concluding Remarks

The synthesis of 3-Amino-2,4-dichloro-6-fluorobenzoic acid, while multi-stepped, is a highly achievable process for researchers with a solid foundation in organic synthesis. The protocols outlined in this guide are based on well-established and reliable chemical transformations. Success in this synthesis hinges on careful control of reaction conditions, particularly temperature, and diligent monitoring of reaction progress to optimize yields and minimize the formation of byproducts. The final product serves as a crucial building block for the exploration of new chemical entities with potential therapeutic applications, underscoring the importance of robust and reproducible synthetic methods in the advancement of drug discovery.

References

- Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides. American Chemical Society. (2011).

- Selective Reduction of Nitro Group in Aryl Halides Catalyzed by Silver Nanoparticles Modified with β-CD. Sci-Hub. (2018).

- Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradi

- Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradi

- A Comparative Guide to the Regioselectivity of Nitration on Alkylbenzenes. BenchChem. (2025).

- Oxidation of Organic Molecules by KMnO4. Chemistry LibreTexts. (2023).

- Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition st

- Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry. (2024).

- Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable c

- Method for preparing p-aminobenzoic acid.

- Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF. JRF Global. (2023).

- Production of p-aminobenzoic acid.

- Regioselective nitration of aromatic compounds and the reaction products thereof.

- Benzoic acid. Wikipedia.

- The preparation method of p-aminobenzoic acid.

- 2-amino-3-fluorobenzoic acid. Organic Syntheses.

- Oxidative Cleavage of Alkenes with KMno4 and O3. Chemistry Steps. (2026).

- Amine synthesis by nitro compound reduction. Organic Chemistry Portal.

- How to Prepare 4-Chloro-2-nitrobenzoic Acid?. Guidechem. (2021).

- A continuous flow reactor and process for synthesis of substituted benzoic acid.

- Dynamics and the Regiochemistry of Nitr

- Synthesis method for 2,4-dichloro-3-nitro-5-fluorobenzoic acid.

- 2-Fluoro-4-nitrobenzoic acid synthesis. ChemicalBook.

- Oxidation of alkylarenes using aqueous potassium permanganate under cavitation: comparison of acoustic and hydrodynamic techniques. PubMed. (2005).

- A Comparative Guide to the Oxidation of 4-Nitrotoluene to 4-Nitrobenzoic Acid. BenchChem. (2025).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Oxidation of alkylarenes using aqueous potassium permanganate under cavitation: comparison of acoustic and hydrodynamic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iosrjournals.org [iosrjournals.org]

- 7. Potassium Permanganate [organic-chemistry.org]

Step-by-step recrystallization method for 3-Amino-2,4-dichloro-6-fluorobenzoic acid

An Application Note and Protocol for the Purification of 3-Amino-2,4-dichloro-6-fluorobenzoic Acid by Recrystallization

Abstract

This application note provides a detailed, step-by-step protocol for the purification of 3-Amino-2,4-dichloro-6-fluorobenzoic acid via a mixed-solvent recrystallization technique. As a key building block in medicinal chemistry and materials science, ensuring the high purity of this compound is critical for downstream applications. This guide is designed for researchers, scientists, and drug development professionals, offering not just a methodology, but also the underlying scientific principles for each step. The protocol emphasizes safety, efficiency, and validation to ensure a reliable and reproducible purification process.

Introduction and Scientific Principle

3-Amino-2,4-dichloro-6-fluorobenzoic acid is a substituted aromatic carboxylic acid. Impurities in such compounds often arise from the synthesis process, including unreacted starting materials, regioisomers, or byproducts from side reactions.[1][2] Discoloration, frequently observed in crude aniline derivatives, is typically caused by oxidized impurities.[1]

Recrystallization is a powerful purification technique that leverages the differences in solubility between the desired compound and its impurities in a given solvent or solvent system at different temperatures.[3][4] The core principle is to dissolve the impure solid in a minimum amount of a hot solvent, in which the compound has high solubility and the impurities have low solubility. As the solution cools slowly, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice. This slow growth selectively incorporates molecules of the desired compound, excluding impurities which remain in the surrounding solution (the mother liquor).[3]

This protocol employs a mixed-solvent system (Ethanol/Water), which is particularly effective for compounds with intermediate polarity. Ethanol is chosen as the primary solvent in which the compound is readily soluble when hot, while water acts as the anti-solvent, in which the compound is poorly soluble, to induce crystallization upon cooling.

Health and Safety Precautions

While a specific Safety Data Sheet (SDS) for 3-Amino-2,4-dichloro-6-fluorobenzoic acid is not widely available, data from structurally similar halogenated aminobenzoic acids indicate that it should be handled with care. The compound is expected to be a skin, eye, and respiratory irritant.[5]

-

Engineering Controls: All steps should be performed inside a certified chemical fume hood to avoid inhalation of dust or solvent vapors.[6]

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical splash goggles.

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.[7]

-

Disposal: Dispose of all chemical waste according to local institutional and governmental regulations.

Materials and Equipment

Materials:

-

Crude 3-Amino-2,4-dichloro-6-fluorobenzoic acid

-

Ethanol (Reagent grade or higher)

-

Deionized Water

-

Activated Carbon (optional, for colored impurities)

-

Celpure® or filter aid (optional, for fine impurities)

Equipment:

-

Erlenmeyer flasks (50 mL and 125 mL)

-

Hotplate with stirring capability

-

Magnetic stir bar

-

Graduated cylinders

-

Powder funnel

-

Stemless glass funnel for hot filtration

-

Fluted filter paper

-

Büchner funnel and filtration flask

-

Vacuum source

-

Watch glass

-

Spatula

-

Ice bath

-

Drying oven or vacuum desiccator

-

Melting point apparatus

Detailed Recrystallization Protocol

This protocol is optimized for purifying an initial mass of approximately 2-5 grams of the crude compound. Adjust solvent volumes proportionally for different scales.

Step 1: Dissolution of the Crude Compound

-

Place the crude 3-Amino-2,4-dichloro-6-fluorobenzoic acid into a 125 mL Erlenmeyer flask equipped with a magnetic stir bar.

-

Add a minimal amount of ethanol to the flask. The goal is to create a slurry.

-

Gently heat the mixture on a hotplate with stirring. Add more hot ethanol in small portions until the solid just dissolves completely.[8]

-

Causality: Using the absolute minimum amount of hot solvent is crucial for maximizing the recovery yield.[1] An excess of solvent will keep more of the product dissolved in the mother liquor even after cooling.

-

Step 2: Decolorization and Hot Gravity Filtration (Optional)

This step is necessary if the solution is highly colored or contains insoluble particulate matter.

-

Once the compound is fully dissolved, turn off the heat momentarily and add a small amount (1-2% of the solute mass) of activated carbon to the hot solution.[1][3]

-

Bring the solution back to a gentle boil for a few minutes. The activated carbon will adsorb colored impurities.

-

Pre-heat a stemless glass funnel and a receiving Erlenmeyer flask on the hotplate to prevent premature crystallization during filtration.[1]

-

Place a fluted filter paper in the warm funnel and perform a hot gravity filtration to remove the activated carbon and any other insoluble impurities.[9]

-

Causality: A stemless funnel prevents the filtrate from cooling and crystallizing in the stem, which would clog the apparatus. Keeping the equipment hot is essential for the same reason.

-

Step 3: Induction of Crystallization

-

Re-heat the clear filtrate to a near-boil.

-

Slowly add deionized water dropwise to the hot, stirred solution until you observe a persistent slight cloudiness (turbidity). This indicates the solution is saturated.

-

Add a few drops of hot ethanol to re-dissolve the precipitate until the solution is perfectly clear again.

-

Causality: This process of adding an anti-solvent to the point of saturation ensures that the conditions are optimal for crystallization to begin as the solution cools.

-

Step 4: Crystal Growth and Maturation

-

Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.

-

Causality: Slow cooling is paramount for the formation of large, well-defined crystals.[4] Rapid cooling tends to trap impurities and leads to the formation of smaller, less pure crystals or even an amorphous precipitate.

-

-

Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[3][9]

Step 5: Isolation and Washing of Crystals

-

Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the ice-cold ethanol/water mother liquor.

-

Collect the purified crystals by vacuum filtration.[1]

-

Wash the crystals on the filter with two small portions of an ice-cold ethanol/water mixture (use the same approximate ratio as the final mother liquor).

-

Causality: Washing with a small amount of ice-cold solvent removes any adhering mother liquor (which contains the dissolved impurities) without significantly dissolving the purified crystals.[8]

-

Step 6: Drying and Validation

-

Allow the crystals to air-dry on the funnel under vacuum for 10-15 minutes to remove the bulk of the solvent.

-

Transfer the crystals to a pre-weighed watch glass and dry to a constant weight in a vacuum desiccator or a drying oven at a moderate temperature (e.g., 50-60 °C).

-

Determine the melting point of the dried, purified product. A sharp melting point range (e.g., within 1-2 °C) indicates high purity. For comparison, the similar compound 3-Amino-2,5-dichlorobenzoic acid has a melting point of 194-197 °C.

Quantitative Data and Troubleshooting

Table 1: Solvent Ratios and Expected Recovery

| Parameter | Value/Range | Notes |

| Primary Solvent (A) | Ethanol | Dissolves the compound when hot. |

| Anti-Solvent (B) | Deionized Water | Induces precipitation as the compound is poorly soluble. |

| Approx. Ratio (A:B) | 1:1 to 2:1 (v/v) | Highly dependent on the initial purity of the crude solid. |

| Expected Recovery | 75-90% | Recovery is dependent on the purity of the starting material and adherence to the protocol. |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| No crystals form upon cooling | Too much solvent was used; solution is not saturated. | Re-heat the solution and evaporate some of the solvent to increase concentration. Re-cool slowly. If needed, scratch the inside of the flask with a glass rod or add a seed crystal.[4] |

| Product "oils out" instead of crystallizing | The boiling point of the solvent is higher than the melting point of the compound; the solution is supersaturated; high level of impurities. | Re-heat the solution to dissolve the oil, add slightly more of the primary solvent (ethanol), and allow it to cool more slowly.[1] |

| Low recovery of purified crystals | Too much solvent was used; premature crystallization during hot filtration; crystals are still in the mother liquor. | Minimize the amount of hot solvent used. Ensure filtration apparatus is hot. Cool the filtrate for a longer period in the ice bath.[1] |

Recrystallization Workflow Diagram

The following diagram illustrates the complete workflow for the purification process.

Caption: Workflow for the purification of 3-Amino-2,4-dichloro-6-fluorobenzoic acid.

References

-

Chempedia. General procedures for the purification of Carboxylic acids. LookChem. Available at: [Link]

- Google Patents. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.

-

ResearchGate. (PDF) Recrystallization of Impure Benzoic Acid. Available at: [Link]

-

HBCSE. Recrystallization. NIUS Chemistry Experiments. Available at: [Link]

-

University of California, Davis. Recrystallization of Benzoic Acid. Chem 118L. Available at: [Link]

-

University of Toronto. Experiment 2: Recrystallization. Available at: [Link]

-

Organic Syntheses. 2-amino-3-fluorobenzoic acid. Org. Synth. 2002, 79, 146. Available at: [Link]

-

U.S. Environmental Protection Agency (EPA). 3-Amino-4-chlorobenzoic acid Properties. Available at: [Link]

-

ACS Publications. Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environ. Sci. Technol. 2020, 54, 1, 391–401. Available at: [Link]

-

MIT OpenCourseWare. Recrystallization | MIT Digital Lab Techniques Manual. YouTube. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. par.nsf.gov [par.nsf.gov]

- 3. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 4. westfield.ma.edu [westfield.ma.edu]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. youtube.com [youtube.com]

- 9. athabascau.ca [athabascau.ca]

HPLC Method Development Guide: Quantitation of 3-Amino-2,4-dichloro-6-fluorobenzoic Acid

Abstract & Scope

This technical guide details the High-Performance Liquid Chromatography (HPLC) method development for 3-Amino-2,4-dichloro-6-fluorobenzoic acid , a highly functionalized aromatic intermediate often encountered in the synthesis of fluoroquinolone antibiotics and halogenated herbicides.

Due to the simultaneous presence of an acidic carboxyl group, a weakly basic amino group, and multiple halogen atoms, this analyte presents specific chromatographic challenges:

-

Zwitterionic Behavior: pH-dependent retention shifts.

-

Regioisomerism: Potential co-elution with 3-amino-2,6-dichloro-4-fluorobenzoic acid or similar isomers.

-

Peak Tailing: Interaction of the amine with residual silanols on the stationary phase.

This protocol leverages fluorinated stationary phases (PFP) and pH-controlled mobile phases to achieve baseline resolution, sharp peak shapes, and high sensitivity.

Physicochemical Profiling & Method Strategy

Analyte Properties[1][2][3]

-

Chemical Structure: A benzoic acid core with a carboxylic acid at C1, an amine at C3, chlorines at C2/C4, and fluorine at C6.

-

pKa Estimates (Critical for Mobile Phase Selection):

-

COOH (Acidic): Typically ~4.2 for benzoic acid.[1] The ortho-chloro and ortho-fluoro substituents exert a strong electron-withdrawing inductive effect (-I) and steric inhibition of resonance, likely lowering the pKa to ~1.5 – 2.5 .

-

NH₂ (Basic): The aniline nitrogen lone pair is delocalized into the ring. The presence of multiple halogens (electron-withdrawing) significantly reduces the basicity, lowering the pKa of the conjugate acid (anilinium) to < 2.0 .

-

-

Solubility: Sparingly soluble in water at neutral pH; soluble in Methanol (MeOH), Acetonitrile (ACN), and alkaline aqueous buffers.

Strategic Decision Making

The core challenge is suppressing the ionization of the carboxylic acid to ensure retention while preventing the amine from interacting with silanols.

| Parameter | Selection | Scientific Rationale |

| Stationary Phase | Pentafluorophenyl (PFP) | Primary Choice. PFP phases offer unique selectivity for halogenated aromatics through |

| Alternative Phase | C18 (Polar Embedded) | Secondary Choice. If PFP is unavailable, a polar-embedded C18 shields silanols, reducing tailing for the amino group. |

| Mobile Phase pH | Acidic (pH 2.0 - 2.5) | Maintains the carboxyl group in its neutral (protonated) state ( |

| Modifier | Methanol | Methanol is preferred over ACN for PFP columns as it promotes the |

Method Development Workflow (Visualized)

The following diagram illustrates the decision matrix used to finalize the chromatographic conditions.

Caption: Decision tree for selecting stationary phase and mobile phase conditions based on analyte physicochemical properties.

Experimental Protocols

Reagents and Standards

-

Reference Standard: 3-Amino-2,4-dichloro-6-fluorobenzoic acid (>98% purity).

-

Solvents: HPLC Grade Methanol (MeOH), Acetonitrile (ACN), Water.

-

Additives: Phosphoric Acid (85%) or Trifluoroacetic Acid (TFA).

Preparation of Solutions

Standard Stock Solution (1.0 mg/mL):

-

Weigh 10.0 mg of the analyte into a 10 mL volumetric flask.

-

Add 5 mL of Methanol. Sonicate for 5 minutes to ensure dissolution.

-

Dilute to volume with Water/Methanol (50:50 v/v) .

-

Note: Avoid 100% aqueous diluent to prevent precipitation.

-

Working Standard (50 µg/mL):

-

Transfer 500 µL of Stock Solution into a 10 mL flask.

-

Dilute to volume with Mobile Phase A/B (initial gradient ratio).

Chromatographic Conditions (The "Gold Standard" Method)

This method uses a PFP column for maximum selectivity against potential process impurities.

| Parameter | Condition |

| Column | Ace 5 C18-PFP or Phenomenex Kinetex F5 (150 x 4.6 mm, 3 µm or 5 µm) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.1) |

| Mobile Phase B | Methanol (100%) |

| Flow Rate | 1.0 mL/min |

| Column Temp | 35°C (Controls viscosity and kinetics) |

| Injection Vol | 10 µL |

| Detection | UV @ 254 nm (Primary) and 220 nm (Secondary for sensitivity) |

| Run Time | 20 Minutes |

Gradient Program:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 30 | Initial Hold |

| 2.0 | 30 | Isocratic hold to stack peak |

| 12.0 | 80 | Linear Ramp |

| 15.0 | 80 | Wash |

| 15.1 | 30 | Re-equilibration |

| 20.0 | 30 | End |

Method Validation Parameters (Self-Validating System)

To ensure trustworthiness, the method must meet specific acceptance criteria based on ICH Q2(R1) guidelines.

System Suitability Testing (SST)

Run 5 replicate injections of the Working Standard (50 µg/mL) before sample analysis.

-

RSD of Peak Area: ≤ 2.0% (Demonstrates precision).

-

Tailing Factor (T): 0.8 ≤ T ≤ 1.5 (Demonstrates control of silanol interactions).

-

Theoretical Plates (N): > 5,000 (Demonstrates column efficiency).

Linearity & Range

Prepare a 5-point calibration curve:

-

Range: 10 µg/mL to 150 µg/mL (20% to 300% of target concentration).

-

Acceptance: Correlation coefficient (

) ≥ 0.999.

Sample Preparation Workflow (Graphviz)

Caption: Standardized sample preparation workflow to ensure complete extraction and particulate removal.

Troubleshooting & Robustness

Issue: Peak Tailing (> 1.5)

-

Cause: Interaction between the protonated amine and residual silanols on the silica support.

-

Solution:

-

Ensure Mobile Phase A pH is < 2.5.

-

Add 0.1% Triethylamine (TEA) to the mobile phase as a "sacrificial base" to block silanols (only if using a standard C18; not recommended for PFP).

-

Switch to a "Polar Embedded" column group.

-

Issue: Retention Time Drift

-

Cause: Fluctuating pH affecting the ionization of the carboxyl group.

-

Solution: Use a buffered mobile phase (e.g., 20mM Potassium Phosphate pH 2.5) instead of simple dilute acid if the drift persists.

Issue: Split Peaks

-

Cause: Sample solvent is too strong (e.g., dissolved in 100% MeOH while initial gradient is 30% MeOH).

-

Solution: Match the sample diluent to the initial mobile phase conditions (30:70 MeOH:Buffer).

References

-

ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

-

Sigma-Aldrich (Merck). (n.d.). HPLC Analysis of Aminobenzoic Acid Isomers on Discovery C18.Link

-

Sielc Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid.Link

-

PubChem. (n.d.). 3-Amino-2,4-dichlorobenzoic acid (Compound Summary). National Library of Medicine. Link

-

Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase liquid chromatographic columns using molecular descriptors. Journal of Chromatography A. Link

Sources

Application Note: Regioselective Functionalization of 3-Amino-2,4-dichloro-6-fluorobenzoic Acid

This Application Note and Protocol Guide details the reactivity and experimental handling of 3-Amino-2,4-dichloro-6-fluorobenzoic acid (CAS 1951439-67-0).[1] This scaffold presents a unique "push-pull" electronic environment—balancing the activating carboxyl group against the deactivating amino group—requiring precise control over reaction conditions to achieve regioselectivity.

Executive Summary

3-Amino-2,4-dichloro-6-fluorobenzoic acid is a poly-functionalized aromatic building block critical for the synthesis of bioactive heterocycles, particularly in the development of next-generation antibacterials and kinase inhibitors.[1] Its structure features three potential leaving groups (F at C6, Cl at C2, Cl at C4) and a nucleophilic amino handle at C3.

This guide focuses on Nucleophilic Aromatic Substitution (

Key Reactivity Insights

-

Primary Electrophilic Site (C6): The fluorine atom at position 6 is highly liable to displacement by amines, alkoxides, and thiols. This is driven by the strong inductive effect of fluorine and the stabilization of the Meisenheimer intermediate by the ortho-carboxyl group.

-

Secondary Electrophilic Site (C4): The chlorine at position 4 is para to the activating carboxyl group but is deactivated by the ortho-amino group (C3). Substitution here typically requires forcing conditions.

-

Steric Deactivation (C2): The chlorine at C2 is sterically crowded (flanked by COOH and

) and is generally inert to

Mechanistic Analysis & Regioselectivity

To design effective protocols, one must understand the electronic competition on the benzene ring.

Electronic Landscape

| Position | Substituent | Electronic Effect | Reactivity Status |

| C1 | -COOH | EWG (Strong Activator) | Directing Group (Ortho/Para) |

| C2 | -Cl | LG / Weak Deactivator | Inert (Steric shielding + Ortho-Amino deactivation) |

| C3 | - | EDG (Strong Deactivator) | Nucleophile (Can interfere if not protected) |

| C4 | -Cl | LG / Weak Deactivator | Low Reactivity (Para to COOH, Ortho to Amino) |

| C6 | -F | LG / Strong Activator | High Reactivity (Ortho to COOH, Para to Amino) |

-

LG: Leaving Group | EWG: Electron Withdrawing Group | EDG: Electron Donating Group[1]

Reaction Pathway Diagram

The following diagram illustrates the competing pathways and the thermodynamic preference for C6 substitution.

Experimental Protocols

Protocol A: Regioselective Displacement of Fluorine (C6)

This protocol describes the reaction with a secondary amine (e.g., morpholine, piperazine). This is the standard method for introducing solubilizing side chains.

Objective: Synthesize 3-amino-2,4-dichloro-6-(morpholin-4-yl)benzoic acid.

Materials

-

Substrate: 3-Amino-2,4-dichloro-6-fluorobenzoic acid (1.0 equiv).

-

Nucleophile: Morpholine (3.0 equiv). Note: Excess is used to act as both nucleophile and base.[3]

-

Solvent: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[1] Anhydrous.

-

Base (Optional): Potassium Carbonate (

, 2.0 equiv) if using valuable/expensive amines.

Step-by-Step Methodology

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Amino-2,4-dichloro-6-fluorobenzoic acid (1.0 g, 4.46 mmol) in DMSO (10 mL).

-

Addition: Add Morpholine (1.16 mL, 13.4 mmol) dropwise at room temperature.

-

Checkpoint: The reaction is exothermic. Monitor internal temperature to ensure it does not exceed 40°C during addition.

-

-

Reaction: Heat the mixture to 80°C under an inert atmosphere (

or Ar) for 4–6 hours .-

Monitoring: Monitor by TLC (Mobile phase: 5% MeOH in DCM with 1% Acetic Acid) or LC-MS.[1] The starting material (Rt ~ X min) should disappear, replaced by the product (Rt ~ Y min).

-

-

Workup (Precipitation Method):

-

Cool the reaction mixture to room temperature.

-

Pour the mixture slowly into Ice-Water (50 mL) with vigorous stirring.

-

Adjust pH to ~4–5 using 1M HCl. The product should precipitate as a solid.

-

Troubleshooting: If an oil forms, extract with Ethyl Acetate (3 x 20 mL), wash with brine, dry over

, and concentrate.

-

-

Purification: Filter the precipitate, wash with cold water (2 x 10 mL) and hexanes (1 x 10 mL). Dry under vacuum at 45°C.

-

Yield: Typical yields range from 75–90%.

-

Protocol B: Diazotization-Substitution (Sandmeyer-Type)

If the C3-amino group is not required, it can be replaced (e.g., with Cl, Br, or OH) to alter the electronic properties of the core.[1]

Objective: Convert C3-

Step-by-Step Methodology

-

Diazotization: Suspend 3-Amino-2,4-dichloro-6-fluorobenzoic acid (1.0 equiv) in 6M HCl (10 volumes). Cool to 0–5°C .

-

Nitrite Addition: Add Sodium Nitrite (

, 1.2 equiv) solution dropwise, maintaining temperature < 5°C. Stir for 30 mins. The solution should become clear (formation of diazonium salt). -

Substitution: Slowly add the cold diazonium solution to a stirred solution of Copper(I) Chloride (CuCl, 1.5 equiv) in conc. HCl at 0°C.

-

Completion: Allow the mixture to warm to room temperature and stir for 2 hours. Heat to 60°C for 30 mins to ensure complete nitrogen evolution.

-

Isolation: Dilute with water, extract with Ethyl Acetate, and recrystallize from Ethanol/Water.

Critical Quality Attributes (CQA) & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Deactivation by Amino group | Increase temperature to 100–110°C; Use a more polar solvent (NMP). |